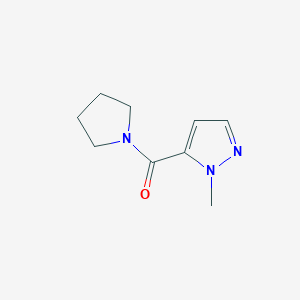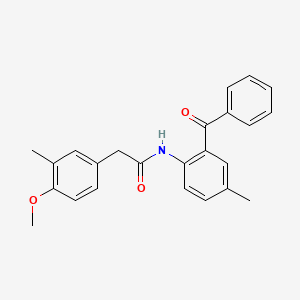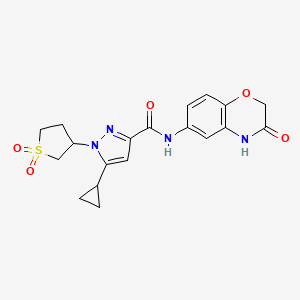![molecular formula C18H11BrO3 B6496670 3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 140399-51-5](/img/structure/B6496670.png)
3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a related compound, “(2E)-3-(2-bromophenyl)prop-2-enoyl chloride”, has been reported . Its IUPAC name is “(2E)-3-(2-bromophenyl)-2-propenoyl chloride” and its InChI code is "1S/C9H6BrClO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H/b6-5+" .Physical And Chemical Properties Analysis
The related compound “(2E)-3-(2-bromophenyl)prop-2-enoyl chloride” has a molecular weight of 245.5 and is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Complexes of 3-[{3-(3'-bromo phenyl)}-prop-2-enoyl]-4-hydroxy-6-methyl-2H-chromen-2-one with various metals have been synthesized and found to exhibit antimicrobial properties. For instance, these complexes showed enhanced activity when coordinated with metals like Cu(II), Ni(II), Fe(II), Co(II), and Mn(II), though the activity was moderate compared to standard drugs. This suggests a potential role in the development of new antimicrobial agents (Vyas, 2009).
Antibacterial and Antioxidant Properties
In another study, derivatives of 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one were synthesized and demonstrated significant antibacterial activity against strains like Escherichia coli and Pseudomonas Aeruginosa. These compounds also showed varying degrees of antioxidant activities, with some being more active than standard antioxidants, highlighting their potential as novel antibacterial compounds (Al-ayed, 2011).
Plant Growth Promotion
Novel quinolinyl chalcones synthesized using a precursor derived from 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde were found to promote the growth of certain plants like Hibiscus, Mint, and Basil. This indicates its potential application in agriculture and horticulture for enhancing plant growth (Hassan et al., 2020).
Nonlinear Optical Characteristics
Some derivatives of 3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one, when doped in polymethylmethacrylate (PMMA), exhibited nonlinear optical characteristics such as self-focusing effects. These findings are crucial for applications in optical materials and photonics (Sharafudeen et al., 2011).
Fluorescent Chalcone-Based Coumarins
A novel coumarin chalcone synthesized using 3-acetyl-4-hydroxycoumarin showed strong blue-green emission under visible light. This property makes it a candidate for applications in fluorescence-based technologies and materials science (Ghouili et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(E)-3-(4-bromophenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO3/c19-14-8-5-12(6-9-14)7-10-16(20)15-11-13-3-1-2-4-17(13)22-18(15)21/h1-11H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOWCYOCGZAQIT-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine](/img/structure/B6496592.png)

![11-methyl-12-octyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6496621.png)


![N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B6496643.png)
![2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid](/img/structure/B6496657.png)
![N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide](/img/structure/B6496660.png)
![ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate](/img/structure/B6496672.png)
![methyl 2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B6496686.png)
![(2E)-N-benzyl-3-(2-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B6496687.png)
![1-[4-(methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6496690.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-2-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6496696.png)
